Iproclozide

Drug Metabolism Analytical Toxicology MAOI Disposition

Iproclozide is the definitive standard for hydrazine-class MAOI research, offering a unique 4-chlorophenoxy moiety that yields the specific biomarker p-chlorophenoxyacetamide—critical for forensic toxicology confirmation and DILI pathway studies. Its well-characterized hepatotoxicity makes it an irreplaceable positive control for investigating drug-induced liver injury, while validated GLC methods provide a benchmark for analytical development. Procure this compound to ensure experimental reproducibility in cardiovascular pharmacology models, where a 56.3% response rate in refractory hypertension has been documented. Avoid experimental invalidation: only iproclozide delivers this precise metabolic and analytical profile.

Molecular Formula C11H15ClN2O2
Molecular Weight 242.70 g/mol
CAS No. 3544-35-2
Cat. No. B1663259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIproclozide
CAS3544-35-2
Synonymsiproclozide
p-(chlorophenoxy)acetic acid 2-isopropylhydrazide
Molecular FormulaC11H15ClN2O2
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESCC(C)NNC(=O)COC1=CC=C(C=C1)Cl
InChIInChI=1S/C11H15ClN2O2/c1-8(2)13-14-11(15)7-16-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15)
InChIKeyGGECDTUJZOXAAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iproclozide (CAS 3544-35-2): Baseline Pharmacology and Compound Profile for Scientific Procurement


Iproclozide (trade names Sursum, Sinderesin) is a hydrazine-based, irreversible, and non-selective monoamine oxidase inhibitor (MAOI) that was historically used as an antidepressant [1]. It is classified under the ATC code N06AF06 [2]. While its primary indication was for the treatment of depression, research also explored its utility in refractory hypertension and angina pectoris [3]. The compound's clinical use was discontinued due to a documented risk of fulminant hepatitis, with at least three reported fatalities associated with its administration [4]. For research purposes, this compound offers a tool for studying the mechanisms of hydrazine-class MAOIs and the associated hepatotoxic pathways, as well as a comparator for developing safer next-generation MAOIs or for validating analytical methods [5].

Why Generic Substitution of Iproclozide with Other MAOIs Is Not Scientifically Equivalent


Substituting iproclozide with another hydrazine-class or non-selective MAOI is scientifically invalid due to significant differences in molecular structure that directly impact metabolic pathways, analytical behavior, and associated safety profiles. While compounds like iproniazid share a common mechanism of action, iproclozide's unique 4-chlorophenoxy moiety leads to the formation of a distinct primary metabolite, p-chlorophenoxyacetamide [1]. This difference dictates a specific metabolic fate that is not shared across the hydrazine class, directly influencing the risk of hepatotoxicity and potential drug-drug interactions. Furthermore, the physicochemical properties that permit its specific quantitation via gas-liquid chromatography are unique to its molecular structure, meaning validated analytical methods for iproclozide cannot be generically applied to other MAOIs [2]. Therefore, in any research context requiring precise quantification, toxicological study of its unique metabolites, or investigation of its specific clinical outcomes, using an alternative compound would fundamentally alter the experimental system and yield non-transferable results.

Iproclozide (CAS 3544-35-2): A Quantitative Evidence Guide for Differentiated Scientific Selection


Comparative Metabolic Fate: Urinary Excretion of the Unique Metabolite p-Chlorophenoxyacetamide

Iproclozide is metabolized to p-chlorophenoxyacetamide, a unique metabolite not produced by other hydrazine MAOIs like iproniazid. In a study of human subjects, a quantifiable portion of an orally administered dose of iproclozide was excreted in urine as this specific metabolite. Following a 20 mg dose, 5.2% was excreted as p-chlorophenoxyacetamide over 30.5 hours, and for a 50 mg dose, 8.3% was excreted over 36 hours [1]. No such metabolic pathway exists for comparator MAOIs, which lack the chlorophenoxy group. This is a direct differential feature with quantitative support.

Drug Metabolism Analytical Toxicology MAOI Disposition

Analytical Quantification: High-Precision GLC Method Validation Against Iproniazid

A validated gas-liquid chromatography (GLC) method has been established for the specific and precise quantitation of iproclozide, which is essential for analytical laboratories. This method was developed and validated in a study that also quantified iproniazid. Using four different column systems (Versamid-930, Versamid-900, XE-60, and OV-225) and 2-butyl analogs as internal standards, the method permits quantitation of both compounds with a percent standard deviation (sigmaK) of approximately 1% or less [1]. This demonstrates a high degree of analytical precision achievable for iproclozide in a well-defined system.

Analytical Chemistry Method Development Gas-Liquid Chromatography

Clinical Differentiation: Iproclozide's Efficacy in Refractory Hypertension

Iproclozide demonstrated a quantifiable clinical benefit as an adjunctive therapy in a cohort of 16 patients with refractory hypertension who were unresponsive to standard treatments. When added to their existing antihypertensive regimen at doses of 10 to 30 mg/day, the addition of iproclozide resulted in a positive response in a majority of patients: blood pressure normalized in 2 cases (12.5%) and was significantly improved in an additional 7 cases (43.8%), yielding a total clinical benefit in 56.3% of this difficult-to-treat population [1]. This represents a distinct clinical application not broadly shared with other MAOIs and is supported by patient-level outcome data.

Cardiovascular Research Refractory Hypertension Adjunctive Therapy

Mechanistic Insight into Hepatotoxicity: Risk Amplification with Enzyme Induction

The hepatotoxicity of iproclozide is linked to its metabolism, a risk that is quantitatively amplified by co-administration with microsomal enzyme inducers. A case series reported that in three patients who died from fulminant hepatitis after taking iproclozide, jaundice occurred a mere 7 to 10 days after the addition of a microsomal enzyme inducer to their medication regimen [1]. The study speculates that iproclozide, similar to iproniazid, is transformed into a hepatotoxic metabolite, the production of which is significantly increased by enzyme induction. This provides a specific temporal and mechanistic link between iproclozide's metabolic activation and its most severe adverse effect, differentiating its risk profile from MAOIs that are not bioactivated via the same pathway.

Toxicology Hepatotoxicity Drug-Drug Interactions

Optimal Research and Industrial Application Scenarios for Iproclozide (CAS 3544-35-2)


Forensic and Clinical Toxicology Analysis

This is the most appropriate scenario for iproclozide procurement. The compound's unique metabolite, p-chlorophenoxyacetamide, provides a specific biomarker for confirming exposure in forensic or clinical toxicology cases [1]. The validated gas-liquid chromatography method allows for its precise quantitation in biological matrices with a standard deviation of approximately 1%, making it a reliable analytical standard for method development, calibration, and proficiency testing in labs dealing with MAOI toxicity [2].

Investigating Refractory Hypertension Mechanisms

Iproclozide is a compound of interest for researchers studying novel therapeutic pathways for drug-resistant hypertension. The clinical evidence demonstrating a 56.3% positive response rate in patients with refractory hypertension provides a strong, quantifiable basis for its use as a positive control or pharmacological tool in cardiovascular research [3]. It can be employed in ex vivo tissue studies or in vivo models (with appropriate safety precautions) to dissect the peripheral and central mechanisms by which MAOIs modulate blood pressure beyond conventional targets.

Drug-Induced Liver Injury (DILI) and Mechanistic Toxicology Research

Due to its well-documented, mechanism-based hepatotoxicity, iproclozide serves as a valuable model compound for investigating drug-induced liver injury (DILI) [4]. Its toxicity is linked to the bioactivation of its hydrazine group to a reactive metabolite, a process potentiated by cytochrome P450 enzyme inducers. This makes it an ideal tool for studying the interplay between drug metabolism, enzyme induction, and hepatocellular damage. It can be used in in vitro models (e.g., primary hepatocytes) to screen for hepatotoxic potential and identify biomarkers of DILI associated with hydrazine-containing compounds.

Method Development and Validation in Analytical Chemistry

Iproclozide is an excellent candidate for developing and validating new or existing analytical methods, particularly for the broader class of hydrazine-containing MAOIs. Its well-defined structure and the established GLC methodology provide a benchmark for comparing new separation or detection techniques (e.g., LC-MS/MS) [2]. Its utility as a chemical reference standard is further supported by its unique CAS number (3544-35-2) and availability from chemical suppliers for research purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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